(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(12(14)15)7-8-13(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOUTFQKIQWLT-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylpyrrolidine and benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
There appears to be a misunderstanding in the query, as the requested compound is "(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid," while the search results primarily discuss "(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride." These are different compounds with distinct properties and applications. Therefore, the following information will focus on the compound that is discussed in the search results, "(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride," and related compounds, while addressing the general applications of similar compounds where possible.
Scientific Research Applications of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride
(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique stereochemistry and ability to act as a chiral building block make it valuable in various chemical reactions and syntheses.
Chemistry
- Chiral Building Block : It is used as a chiral building block in the synthesis of complex organic molecules. Enantiomers, which are mirror images of each other, are crucial in chemistry because they behave differently in chiral environments. Separation of enantiomers is often achieved through conversion into diastereomers, which are not mirror images, using resolving agents like tartaric acid .
- Synthesis Methods : The synthesis of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves regio- and stereoselective methods. An efficient method includes converting (2S,3R)-β-phenylglycidic acid esters to enantiopure (2R,3S)-phenylisoserine esters through hydrobromolysis, O-acylcarbamoylation, intramolecular cyclization, and ring opening.
- Industrial Production : Industrial production often employs flow microreactor systems for synthesizing tertiary butyl esters, which are then converted to the desired product, offering a more efficient and sustainable approach compared to traditional batch processes.
Biology
- Biological Activities : This compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Pyrrolidine alkaloids, to which this compound belongs, have demonstrated a range of effects at the molecular and cellular levels, influencing various biochemical pathways.
- Antimicrobial Activity: It has shown promising results against drug-resistant strains of bacteria, particularly in studies focusing on tuberculosis (TB). Structural analogs have been reported to inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, suggesting a potential role as an anti-TB agent.
- Cytotoxicity: Derivatives of this compound have demonstrated low cytotoxicity while maintaining potent antimicrobial properties in cell line studies.
Medicine
- Pharmaceutical Intermediate: It is explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
- Antiproliferative Effects: Some studies indicate that related compounds possess antiproliferative properties against various cancer cell lines, including multiple myeloma. These compounds may inhibit cell migration and invasion, highlighting their potential in cancer therapeutics.
- Augmentation of Anti-Cancer Drug Efficacy: Compound 1l, a related compound, augments the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells. It significantly decreases the PGE2 concentration, reducing the proinflammatory lipid signaling pathway in HCC cells .
Industry
- Fine Chemicals : Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Case Studies
Study 1: Anti-Tuberculosis Activity
A study focused on the synthesis and evaluation of pyrrole-2-carboxamide derivatives found that certain compounds structurally related to this compound exhibited significant anti-TB activity. The most effective compounds were shown to target the MmpL3 protein in M. tuberculosis, a critical component for mycolic acid transport.
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|
| Compound 32 | <0.016 | >64 | MmpL3 |
| Compound 14 | <0.020 | >64 | MmpL3 |
Study 2: Antiproliferative Properties
In another investigation into the antiproliferative effects of pyrrole derivatives, researchers found that certain configurations of this compound's analogs effectively reduced cell viability in RPMI 8226 multiple myeloma cells.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Compound A | 15 | Significant reduction in cell viability |
| Compound B | 30 | Moderate effect |
Study 3: Novel 1(N),2,3 Trisubstituted Pyrrolidine Derivatives
This study investigated the antiproliferative properties of several pyrrolidine derivatives against human multiple myeloma RPMI 8226 cells .
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
|---|---|---|---|---|---|
| (2R,3R/2S,3S)-18 | NCH2CH(CH3)2 | 2 | H | COOCH3 | C6H5 |
| (2R,3R/2S,3S)-19 | NCH2C6H5 | 2 | H | COOH | C6H5 |
| (2R,3R/2S,3S)-20 | NCH2C6H5 | 2 | H | COOCH3 | C6H5 |
n.e. = not effective (no significant reduction of cell viability at 500 µM)
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Table 1: Structural and Physicochemical Comparisons
Functional Group and Pharmacological Implications
Methoxyphenyl () and benzodioxolyl () substituents introduce electron-donating groups, which may modulate electronic interactions with biological targets.
Ureido Modifications :
- Compounds with ureido-methyl groups () exhibit hydrogen-bonding capabilities, making them suitable for targeting proteases or kinases. In contrast, the target compound lacks this functionality, suggesting a different pharmacological niche.
Chiral and Steric Effects :
- The (2R,3R) configuration ensures stereoselective interactions, critical for binding to chiral receptors. Ethyl or trifluoromethyl substitutions () introduce steric bulk or electronegativity, altering binding kinetics compared to the methyl group in the target compound.
Biological Activity
(2R,3R)-2-Methyl-1-phenylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The unique stereochemistry of this compound contributes significantly to its interaction with biological targets, making it a valuable subject for research in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 219.25 g/mol. Its structure features a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a carboxylic acid moiety. This configuration is crucial for its biological activity and interaction with various biomolecules.
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. It is believed to modulate various biochemical pathways that can lead to physiological effects. Research indicates that the compound may influence neurotransmitter systems, particularly those involving NMDA receptors, which are critical in synaptic plasticity and memory function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds structurally related to this pyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The viability assays conducted at a concentration of 100 µM showed that certain derivatives reduced cell viability significantly compared to untreated controls, indicating their potential as anticancer agents .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 63.4% | |
| 5-Oxopyrrolidine Derivative | A549 | 21.2% |
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial activity. Studies have shown that certain derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungal strains. However, further investigations are required to fully elucidate the spectrum of antimicrobial efficacy and the mechanisms involved .
Case Study 1: Structure-Dependent Anticancer Activity
A study focusing on the structure-dependent anticancer activity of pyrrolidine derivatives revealed that modifications in substituents significantly influenced their cytotoxicity. In this study, this compound was compared with other derivatives in terms of their effects on A549 cell viability. The results indicated that specific substitutions could enhance or diminish anticancer activity .
Case Study 2: Interaction with NMDA Receptors
Research has also investigated the interaction of this compound with NMDA receptors. The compound's ability to bind at the strychnine-insensitive glycine-binding site was evaluated using in vitro assays. The findings suggest that this compound could serve as a potential lead for developing novel glycine antagonists aimed at treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
